molecular formula C18H27N7 B12270115 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12270115
M. Wt: 341.5 g/mol
InChI Key: JCSQFNGBDFJGLB-UHFFFAOYSA-N
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Description

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and piperazinyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include tert-butylamine, pyridazine, and piperazine derivatives. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C18H27N7

Molecular Weight

341.5 g/mol

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C18H27N7/c1-18(2,3)14-6-7-16(22-21-14)24-10-12-25(13-11-24)17-19-9-8-15(20-17)23(4)5/h6-9H,10-13H2,1-5H3

InChI Key

JCSQFNGBDFJGLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C

Origin of Product

United States

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